DEA Exempt Preparation Eliminates Schedule I Licensing Barrier vs. Non-Exempt AB-PINACA-d9
AB-PINACA-d9 (exempt preparation, Item No. 22859) is provided as a DEA exempt preparation that does not require DEA Controlled Substance registration or DEA Form 222 for purchase, in direct contrast to the non-exempt AB-PINACA-d9 (Item No. 15057) which is classified as DEA Schedule I and mandates full controlled substance licensing . Both products carry identical chemical identity (CAS 2484976-98-7, C₁₈H₁₇D₉N₄O₂), isotopic purity (≥99% deuterated forms), and intended use as an internal standard for AB-PINACA quantification by GC- or LC-MS . The exempt preparation is formulated as a ready-to-use 1 mg/mL solution in methanol, whereas the non-exempt preparation is supplied as a neat crystalline solid requiring weighing and dissolution prior to use .
| Evidence Dimension | Regulatory classification and procurement accessibility |
|---|---|
| Target Compound Data | DEA Exempt Preparation: No DEA Controlled Substance registration or DEA Form 222 required; formulation: 1 mg/mL solution in methanol |
| Comparator Or Baseline | AB-PINACA-d9 (Item No. 15057): DEA Schedule I controlled substance; requires DEA registration and DEA Form 222; formulation: neat crystalline solid |
| Quantified Difference | Qualitative binary difference: exempt vs. controlled substance; solution vs. solid formulation |
| Conditions | Product specifications per Cayman Chemical Certificates of Analysis and regulatory declarations |
Why This Matters
This regulatory distinction directly determines whether a laboratory can procure and use the internal standard without undergoing the multi-month DEA registration process, impacting operational timelines and compliance costs for forensic and clinical toxicology laboratories.
